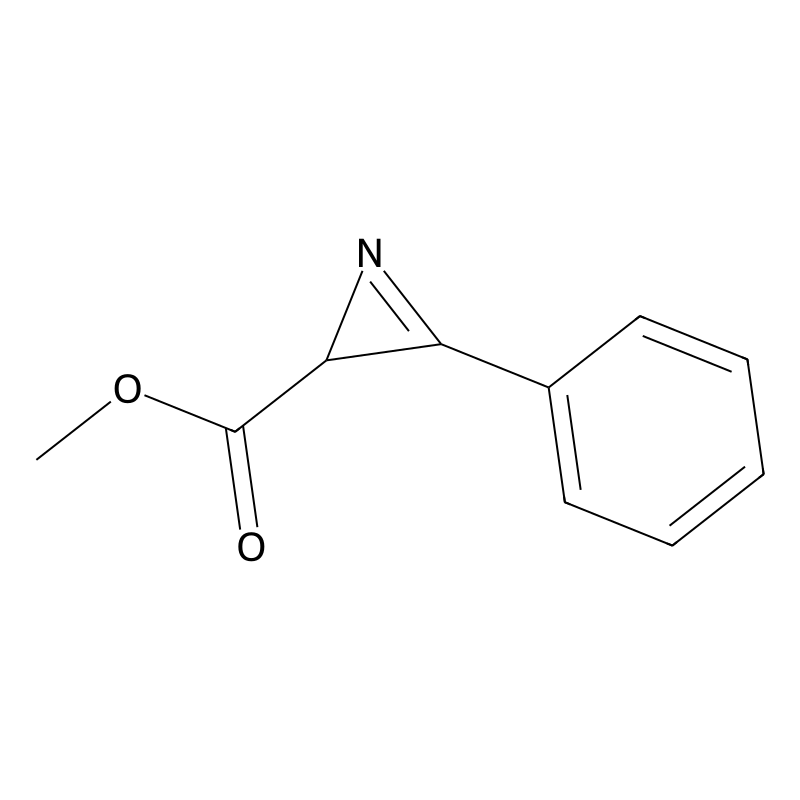

methyl 3-phenyl-2H-azirine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-phenyl-2H-azirine-2-carboxylate is a member of the azirine family, characterized by its three-membered ring structure containing a nitrogen atom. This compound features a phenyl group at the 3-position and a carboxylate ester at the 2-position, contributing to its unique reactivity and potential applications in organic synthesis. The presence of the methyl ester enhances its solubility and reactivity, making it a valuable intermediate in various

Methyl 3-phenyl-2H-azirine-2-carboxylate exhibits high reactivity due to the inherent ring strain of azirines. It can act as:

- Nucleophile: Reacting with electrophiles in nucleophilic substitution reactions.

- Electrophile: Participating in addition reactions with nucleophiles.

- Dienophile: Engaging in cycloaddition reactions with dienes.

Notably, it has been shown to undergo thermocatalytic conversions, leading to various heterocyclic compounds, including pyrimidines and pyrazoles through dimerization and cycloaddition reactions

Research indicates that azirine derivatives, including methyl 3-phenyl-2H-azirine-2-carboxylate, possess significant biological activity. They have been explored for their potential in:

Several methods exist for synthesizing methyl 3-phenyl-2H-azirine-2-carboxylate:

- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors, such as 2H-azirine derivatives.

- Diels-Alder Reactions: Utilizing azirines as dienophiles in Diels-Alder reactions can yield this compound along with other products.

- Oxidative Cyclodimerization: Recent studies have reported the oxidative cyclodimerization of 2H-azirines to form complex heterocycles, which may include methyl 3-phenyl-2H-azirine-2-carboxylate as an intermediate

Methyl 3-phenyl-2H-azirine-2-carboxylate has several applications:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its reactive nature makes it suitable for developing new drugs and therapeutic agents.

- Material Science: Used in creating polymers and other materials due to its unique structural properties.

Methyl 3-phenyl-2H-azirine-2-carboxylate shares structural features with several other compounds in the azirine family. Here are some similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyl 2H-Azirine | Basic azirine structure without substituents | Less reactive due to lack of additional functional groups |

| Methyl 3-methyl-2H-Azirine | Methyl group at the 3-position | Increased steric hindrance affecting reactivity |

| Methyl 3-(4-fluorophenyl)-2H-Azirine | Fluorinated phenyl group | Enhanced electronic properties due to fluorination |

Methyl 3-phenyl-2H-azirine-2-carboxylate is unique due to its combination of a phenyl group and a carboxylate ester, which significantly influences its chemical behavior and potential applications compared to other azirines.

Classical Synthetic Approaches

The classical synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate relies on well-established methods such as the Neber rearrangement and vinyl azide thermolysis.

Neber Rearrangement

The Neber rearrangement involves the base-catalyzed conversion of β-ketoximes to azirines via isolable intermediates. For this compound, the reaction proceeds through the oxime tosylate derived from methyl β-ketoester precursors. Under alkaline conditions, the rearrangement yields the azirine ring with high regioselectivity. For example:

$$

\text{Oxime tosylate} \xrightarrow{\text{Base}} \text{Methyl 3-phenyl-2H-azirine-2-carboxylate} + \text{H}_2\text{O}

$$

This method is limited by the availability of β-ketoxime precursors and moderate yields (~50–70%).

Vinyl Azide Thermolysis

Internal vinyl azides decompose thermally or photolytically to form azirines. For instance, thermolysis of 3-phenylvinyl azide at 80–100°C in toluene generates methyl 3-phenyl-2H-azirine-2-carboxylate in ~65% yield. The mechanism involves nitrogen extrusion to form a vinyl nitrene intermediate, which cyclizes to the azirine.

Isoxazole Isomerization

FeCl₂-catalyzed isomerization of 5-chloroisoxazoles offers a scalable route to azirine derivatives. For example, methyl 5-chloro-3-phenylisoxazole-4-carboxylate isomerizes in acetonitrile to yield the azirine product in >90% yield.

Modern Catalytic and Asymmetric Syntheses

Rhodium-Catalyzed Ring Contraction

Rhodium(II) catalysts enable asymmetric synthesis via ring contraction of diazo compounds. A 2024 study demonstrated that Rh₂(S-PTTL)₄ catalyzes the reaction of α-diazo-β-ketoesters with aryl aldehydes, producing chiral 2H-azirines with up to 98% enantiomeric excess (ee).

Copper-Mediated Decarboxylative Coupling

Copper(I) complexes facilitate decarboxylative Mannich reactions between α,α-disubstituted cyanoacetic acids and 2H-azirines. Using (R)-DTBM-SEGPHOS as a ligand, this method achieves diastereoselectivities up to 20:1 and ee values >95%.

Photoredox Catalysis

Visible-light-driven [2+1] cycloadditions between alkynes and nitriles have emerged as a green synthetic route. A 2023 report described the use of Ru(bpy)₃²⁺ as a photocatalyst, yielding azirines under mild conditions (room temperature, 12 h).

Derivatization Strategies for Functional Diversity

Hydrolysis to Carboxylic Acids

Azirine-2-carbonyl chlorides, generated via FeCl₂-catalyzed isomerization, hydrolyze to 3-phenyl-2H-azirine-2-carboxylic acid in aqueous acetonitrile (90% yield). These acids exhibit antibacterial activity against Staphylococcus aureus (MIC: 8 μg/mL).

Nucleophilic Additions

The C=N bond of the azirine ring undergoes nucleophilic addition with Grignard reagents, organozinc compounds, and amines. For example, methylmagnesium bromide adds to the azirine to form α-amino ketones.

Cycloadditions

Methyl 3-phenyl-2H-azirine-2-carboxylate participates in [3+2] cycloadditions with nitrones and diazo compounds, yielding pyrrolidines and pyrazolines, respectively.

The compound methyl 3-phenyl-2H-azirine-2-carboxylate serves as a highly versatile synthetic building block in organic chemistry, owing to its unique structural features and inherent ring strain. This three-membered nitrogen-containing heterocycle exhibits exceptional reactivity that enables its utilization in diverse synthetic transformations [2] . The high ring strain energy of the 2H-azirine ring, exceeding 170 kilojoules per mole, drives numerous reactions that result in ring opening and subsequent cyclization processes [4].

The compound's reactivity profile is characterized by its ability to function as both nucleophile and electrophile depending on reaction conditions [5] [6]. The electrophilic character of the carbon center at position 3 allows for nucleophilic addition reactions, while the nitrogen lone pair enables participation in cycloaddition reactions [4] [7]. This dual reactivity pattern forms the foundation for its extensive synthetic utility across multiple heterocyclic construction strategies.

Construction of Azaheterocycles and Natural Product Analogs

Pyrrole Derivative Synthesis

The synthesis of pyrrole derivatives represents one of the most significant applications of methyl 3-phenyl-2H-azirine-2-carboxylate. The nickel-catalyzed reaction with 1,3-diketones provides access to 2-(azidocarbonyl)-1H-pyrroles in high yields [8] [9]. These pyrrole intermediates undergo subsequent Curtius rearrangement in boiling tert-butanol to yield Boc-protected α-aminopyrroles with excellent efficiency [8]. The mechanistic pathway involves initial coordination of the nickel catalyst to the azirine nitrogen, followed by nucleophilic attack of the 1,3-diketone enolate.

The synthetic utility of these pyrrole derivatives extends to the formation of benzo- and hetero-fused pyrrolopyridinones through six-pi electrocyclization processes [8] [10]. Heating of the azidocarbonyl-pyrroles in inert solvents for short periods leads to high-yield formation of complex polycyclic systems through cyclization involving vicinal aryl substituents and the nitrogen-carbon bond of the isocyanate intermediate [8].

Pyrimidine Synthesis via Oxidative Cyclodimerization

The triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates represents a novel approach to pyrimidine-4,6-dicarboxylate synthesis [11] [12]. This unprecedented reaction proceeds under heating conditions in the presence of air, generating pyrimidine derivatives through formal cleavage of both carbon-carbon and carbon-nitrogen bonds of the azirine ring system [11]. The mechanism involves nucleophilic addition of N,N-diethylhydroxylamine to the azirine, forming an aminooxy-aziridine intermediate, followed by azomethine ylide generation and subsequent 1,3-dipolar cycloaddition [11].

The crucial requirement for this transformation is the generation of N,N-diethylhydroxylamine in very low concentrations through slow oxidation of triethylamine with atmospheric oxygen [11]. Addition of radical initiators accelerates the reaction and results in higher yields of the desired pyrimidine products [11]. This methodology provides access to a diverse series of pyrimidine derivatives with varying substitution patterns.

Oxazoline and Oxadiazole Formation

Ring expansion reactions of methyl 3-phenyl-2H-azirine-2-carboxylate with ketones under acidic conditions lead to oxazolinium salt formation [13]. The reaction with acetone in the presence of perchloric acid generates 4-phenyl-2,2,5,5-tetramethyl-3-oxazolinium perchlorate through a mechanism involving azirinium salt formation and subsequent nucleophilic attack [13]. The stereochemical outcome follows 1,3-bond cleavage patterns in the original azirine system [13].

The synthesis of 2,5-dihydro-1,2,4-oxadiazoles through formal [3+2]-cycloaddition with nitrosoarenes represents another important application [14]. This visible-light-promoted reaction utilizes organic dye photocatalysts and provides access to biologically important oxadiazole derivatives in moderate to good yields [14]. The methodology utilizes nitrosoarenes as efficient radical acceptors under mild photoredox conditions [14].

Spirooxindole-Imidazolidine Synthesis

The three-component reaction involving isatin, amino acids, and methyl 3-phenyl-2H-azirine-2-carboxylate leads to the formation of novel spirooxindole-imidazolidine frameworks [15]. This transformation proceeds through 1,3-dipolar cycloaddition of azomethine ylides generated from isatin and amino acid components [15]. The reaction conditions were optimized using dimethyl sulfoxide solvent at 60°C for 8 hours, providing combined yields of 72% with excellent diastereoselectivity ratios of 92:8 [15].

The synthetic scope encompasses various isatin derivatives and different amino acid components, demonstrating broad functional group tolerance [15]. The methodology provides access to a 15-membered compound library with consistent moderate to good diastereoselectivity across different substrate combinations [15]. The stereochemical outcome is influenced by π-π interactions between aromatic substituents in the substrate components [15].

Natural Product Analog Development

The synthesis of azirinomycin derivatives represents a significant application in natural product chemistry [16] [5]. These carboxy-2H-azirine containing natural products exhibit broad-spectrum antimicrobial activity and represent important targets for therapeutic development [16]. The synthetic approach utilizes iron(II)-catalyzed isomerization of 5-chloroisoxazoles to generate azirine-2-carbonyl chlorides, which are subsequently converted to the desired carboxylic acids [17] [18].

The development of dysidazirine analogs through long-chain azirine synthesis provides access to marine natural product derivatives with antifungal properties [19]. These compounds resemble sphingosine and its precursors, suggesting potential applications in lipid metabolism studies [19]. The amphipathic nature of these molecules implicates them in membrane-associated biological processes [5].

Mitomycin analogs represent another important class of natural product derivatives accessible through azirine chemistry [20]. The aziridine ring formation strategies developed for these compounds provide synthetic routes to less toxic alternatives to conventional mitomycin chemotherapeutics [20]. The synthetic approaches exploit the unique reactivity of the azirine system to construct the complex polycyclic frameworks characteristic of these natural products [20].

Role in β-Amino Acid and Amino Ester Syntheses

Regioselective Ring Opening Strategies

The regioselective ring opening of methyl 3-phenyl-2H-azirine-2-carboxylate provides efficient access to β-amino acid derivatives [21] [22]. The reaction proceeds through nucleophilic attack at either the C-2 or C-3 position of the azirine ring, depending on the substituent pattern and reaction conditions [21]. The presence of electron-withdrawing groups influences the regioselectivity by stabilizing the developing negative charge during ring opening [21].

Studies on 2-substituted aziridine-2-carboxylates demonstrate that the regioselectivity depends on the nature of the alkyl substituent at the C-2 position [21]. When the alkyl group contains a γ-ketone functionality, ring opening by hydroxyl nucleophiles occurs predominantly at the C-2 position [21]. In contrast, substrates bearing γ-silylated hydroxyl groups undergo ring opening at the unsubstituted C-3 position with breakage of the nitrogen-C3 bond [21].

The products of these ring opening reactions undergo subsequent cyclization to afford substituted pyrrolidine and piperidine rings [21]. These transformations provide access to congeners of biologically active alkaloids including pseudoconhydrine and monomorine [21]. The synthetic methodology demonstrates high efficiency in constructing complex azaheterocyclic frameworks from simple azirine precursors [21].

Nucleophilic Addition Reactions

The nucleophilic addition of various reagents to the carbon-nitrogen double bond of methyl 3-phenyl-2H-azirine-2-carboxylate provides direct access to amino acid derivatives [4] [7]. Thiols add regioselectively to the C=N bond to yield aziridine products, while primary and secondary aliphatic amines react to form methyl 3-aminoacrylates [7] [23]. The reaction pathway involves initial nucleophilic attack at the electrophilic carbon center, followed by ring opening to relieve ring strain [7].

The addition of propargyl alcohol follows a similar pattern, yielding aziridine derivatives through nucleophilic addition to the C=N bond [7]. The stereochemical outcome of these reactions is controlled by the approach of the nucleophile to the less hindered face of the azirine ring [4]. This stereochemical preference is consistent across various nucleophilic reagents and provides predictable synthetic outcomes [4].

Grignard reagents exhibit more complex reactivity patterns with azirine substrates [4]. The reaction with alkyl and aryl Grignard reagents can proceed through different pathways depending on the substitution pattern of the azirine [4]. The presence of coordinating groups such as carboxylate esters can influence the regioselectivity through prechelation effects [4].

Hydride Reduction Pathways

The hydride reduction of methyl 3-phenyl-2H-azirine-2-carboxylate using sodium borohydride provides stereoselective access to cis-aziridine derivatives [4]. The reaction proceeds with exclusive formation of the cis-isomer, as evidenced by the large coupling constant observed for the ring protons [4]. The stereochemical assignment was confirmed through transformation to enantiopure cis-N-tosylaziridines using chiral sulfinates [4].

The reduction mechanism involves nucleophilic attack of the hydride at the electrophilic carbon center, followed by protonation to yield the aziridine product [4]. The stereochemical outcome results from the preferred approach of the hydride reagent to the less hindered face of the azirine ring [4]. This methodology provides a reliable route to stereodefimed aziridine building blocks for further synthetic elaboration [4].

Asymmetric Synthesis Approaches

The development of asymmetric synthesis methods for azirine-derived amino acids represents a significant advance in synthetic methodology [24] [25] [26]. The aza-Darzens reaction of lithium α-bromo enolates with enantiopure sulfinimines provides highly diastereoselective access to aziridine-2-carboxylates [24]. The reaction proceeds through a six-membered chair-like transition state model that accounts for the observed stereochemical outcomes [24].

The dehydrochlorination of methyl 2-chloroaziridine-2-carboxylates generates the first examples of enantiopure 2-substituted 2H-azirine-3-carboxylates [24]. These compounds undergo aza-Diels-Alder reactions with dienes to give bicyclic and tricyclic aziridines in good yields with excellent stereoselectivity [24]. The methodology provides access to quaternary α-amino acids through a novel synthetic pathway [24].

Photodesulfinylation of sulfinamides represents an important advance in protecting group chemistry for azirine substrates [24]. This procedure eliminates the need for acidic or basic conditions that would typically cause decomposition of the reactive azirine intermediates [24]. The photochemical approach enables the synthesis of stable N-unprotected α-halo amino acids [24].

Utilization in Ring Expansion and Rearrangement Reactions

Rhodium-Catalyzed Ring Expansion

The rhodium-catalyzed ring expansion of methyl 3-phenyl-2H-azirine-2-carboxylate provides access to dehydropiperazine derivatives through aziridinium ylide intermediates [27]. The reaction utilizes N-sulfonyl-1,2,3-triazoles as carbene precursors and proceeds via a pseudo-1,4-sigmatropic rearrangement mechanism [27]. The optimal catalyst system employs Rh2(esp)2 at elevated temperatures, with catalyst loadings as low as 0.1 mol% proving effective for certain substrates [27].

The mechanism involves initial generation of an α-imino rhodium carbene from the triazole precursor, followed by nucleophilic addition of the aziridine nitrogen to the electrophilic carbene center [27]. The resulting aziridinium ylide undergoes ring expansion through a dynamically favorable pathway that leads to the six-membered dehydropiperazine product [27]. Computational studies support this mechanistic proposal and provide insights into the energetic factors governing the reaction outcome [27].

The synthetic scope of this transformation encompasses various substituted azirines and different triazole carbene precursors [27]. The methodology provides access to structurally diverse dehydropiperazine derivatives that are difficult to prepare through conventional synthetic approaches [27]. The reaction conditions are mild and the products are obtained in good to excellent yields [27].

Copper-Catalyzed Interrupted Ring Expansion

The copper-catalyzed interrupted azirine-alkyne ring expansion reaction with molecular oxygen provides a novel approach to highly functionalized pyrrolones [28]. This three-component reaction proceeds through sequential azirine ring-opening alkynylation followed by amine-directed radical oxygenation [28]. The methodology enables direct synthesis of pyrrolone structures under mild conditions with high functional group tolerance [28].

The mechanistic pathway involves initial coordination of the copper catalyst to the azirine nitrogen, followed by alkynylation to generate an enamine intermediate [28]. The presence of molecular oxygen enables radical oxygenation of the enamine, leading to pyrrolone formation through cyclization [28]. The reaction conditions are optimized to prevent over-oxidation and maintain selectivity for the desired pyrrolone products [28].

The synthetic utility of this transformation is demonstrated through the preparation of complex pyrrolone derivatives bearing multiple functional groups [28]. The methodology provides access to scaffolds that are prevalent in natural products and pharmaceutically active compounds [28]. The reaction can be performed on preparative scales with consistent yields and selectivity [28].

Photochemical Rearrangement Processes

The photochemical rearrangement of methyl 3-phenyl-2H-azirine-2-carboxylate provides access to nitrile ylides and ketene imines through selective bond cleavage processes [29]. Irradiation with broadband UV light (λ > 235 nm) leads to cleavage of either the C-C or C-N bond, depending on the substitution pattern and reaction conditions [29]. The presence of electron-withdrawing substituents such as the methoxycarbonyl group influences the preferred cleavage pathway [29].

The photochemical mechanism involves initial excitation to the triplet state, followed by bond cleavage to generate biradical intermediates [29]. The C-N bond cleavage, which is unusual for aliphatic 2H-azirines, becomes favored in the presence of electron-withdrawing groups that accelerate intersystem crossing [29]. The resulting ketene imine products can undergo further photochemical transformations including decarboxylation and decarbonylation [29].

The synthetic applications of these photochemical processes include the generation of reactive intermediates for cycloaddition reactions [29]. The nitrile ylides formed through C-C bond cleavage can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles [29]. The ketene imines generated through C-N bond cleavage provide access to different heterocyclic systems through thermal or photochemical cyclization [29].

Thermal Rearrangement Mechanisms

The thermal rearrangement of methyl 3-phenyl-2H-azirine-2-carboxylate involves preferential cleavage of the C2-N bond due to the unusually long bond length in highly substituted azirines [6]. X-ray crystallographic studies of substituted 2H-azirines reveal structural features that explain the preferential bond cleavage patterns observed in thermal reactions [6]. The ring strain energy provides the driving force for these rearrangement processes [6].

The thermal ring cleavage generates vinyl nitrenes that enable ring expansion reactions to larger heterocyclic systems [6]. The nitrene intermediates can undergo insertion reactions with various functional groups, leading to the formation of complex polycyclic structures [6]. The reaction conditions can be optimized to favor specific reaction pathways and minimize competing processes [6].

The synthetic utility of thermal rearrangements includes the construction of medium-sized heterocyclic rings that are difficult to prepare through other methods [6]. The methodology provides access to azepines, azocines, and other larger ring systems through controlled thermal processes [6]. The reaction outcomes are influenced by the electronic and steric properties of the substituents on the azirine ring [6].

Metal-Catalyzed Rearrangement Strategies

The development of metal-catalyzed rearrangement strategies for azirine substrates provides access to diverse heterocyclic products under mild conditions [30]. The intramolecular diazo strategy for azirine ring expansion utilizes rhodium catalysis to generate 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates [30]. The reaction proceeds through formation of rhodium carbene intermediates that undergo cyclization with water to yield the pyrrolone products [30].

The mechanism involves initial formation of azirinyl-substituted diazo compounds, followed by rhodium-catalyzed carbene generation and subsequent cyclization [30]. The presence of water is crucial for the formation of the hydroxyl-substituted pyrrolone products [30]. DFT calculations support the proposed mechanism and explain the absence of O-H insertion products typically observed in rhodium carbene reactions with water [30].